(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
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Overview
Description
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring system substituted with ethyl and methoxy groups, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethyl and methoxy groups are introduced through substitution reactions using suitable alkylating agents.
Condensation Reaction: The final step involves the condensation of the substituted benzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzamides and benzothiazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that exhibit catalytic properties.
Material Science: It can be used in the synthesis of organic semiconductors and light-emitting materials.
Biology
Antimicrobial Activity: Studies have shown that benzothiazole derivatives possess antimicrobial properties, making them potential candidates for the development of new antibiotics.
Anticancer Activity: The compound has been investigated for its cytotoxic effects against various cancer cell lines, showing promise as a potential anticancer agent.
Medicine
Drug Development: Due to its biological activities, the compound is being explored as a lead compound for the development of new therapeutic agents.
Industry
Dye and Pigment Production: Benzothiazole derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide involves interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. For its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the ethyl and methoxy substitutions.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
6-Bromobenzo[d]thiazol-2(3H)-one: A brominated derivative with potential biological activities.
Uniqueness
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methoxy groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-6-22-17-14(25-3)9-10-15(26-4)18(17)28-20(22)21-19(23)12-7-8-13(24-2)16(11-12)27-5/h7-11H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYUHJBRVWOERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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